molecular formula C25H22N2O3 B12901928 Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate CAS No. 5335-99-9

Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate

Cat. No.: B12901928
CAS No.: 5335-99-9
M. Wt: 398.5 g/mol
InChI Key: CFRIVAVQXGZCHZ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is known for its unique chemical structure, which includes a quinoline moiety, a phenyl group, and an ethyl ester. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of 8-hydroxyquinoline, benzaldehyde, and ethyl 2-aminobenzoate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the specific functional groups introduced during the reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate involves its ability to chelate metal ions. The quinoline moiety can bind to metal ions, inhibiting their catalytic activity. This property is particularly useful in the context of botulinum neurotoxins, where the compound can inhibit the neurotoxin’s activity by binding to its active site . The molecular targets include the metal ions present in the active site of the neurotoxin, and the pathways involved are related to the inhibition of acetylcholine release at neuromuscular junctions.

Comparison with Similar Compounds

Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other quinoline derivatives.

Properties

CAS No.

5335-99-9

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 2-[[(8-hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoate

InChI

InChI=1S/C25H22N2O3/c1-2-30-25(29)19-12-6-7-13-21(19)27-22(17-9-4-3-5-10-17)20-15-14-18-11-8-16-26-23(18)24(20)28/h3-16,22,27-28H,2H2,1H3

InChI Key

CFRIVAVQXGZCHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O

Origin of Product

United States

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